molecular formula C19H22N4OS2 B2931968 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1210664-33-7

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2931968
CAS No.: 1210664-33-7
M. Wt: 386.53
InChI Key: LGQOGLBRJKZSEW-UHFFFAOYSA-N
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Description

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps. One common route includes:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling: The final step involves coupling the benzothiazole and piperazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the amide bond, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the amide bond can yield amines.

Scientific Research Applications

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can serve as a probe or tool compound in biological assays to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
  • 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]piperazine-1-carboxamide
  • 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activity and physicochemical properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-13-10-14(2)17-16(11-13)21-19(26-17)23-7-5-22(6-8-23)18(24)20-12-15-4-3-9-25-15/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQOGLBRJKZSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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